[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate
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Overview
Description
[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a complex organic compound that features a cyclohexyl group, an ethylamino group, an oxoethyl group, and an iodofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl(ethyl)amino intermediate: This step involves the reaction of cyclohexylamine with ethyl bromide under basic conditions to form cyclohexyl(ethyl)amine.
Introduction of the oxoethyl group: The cyclohexyl(ethyl)amine is then reacted with an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Formation of the iodofuran moiety: The iodofuran moiety is synthesized separately by iodination of furan using iodine and a suitable oxidizing agent.
Coupling reaction: Finally, the iodofuran moiety is coupled with the cyclohexyl(ethyl)amino-oxoethyl intermediate under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The iodofuran moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
In chemistry, [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclohexyl and iodofuran moieties with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers with unique mechanical or thermal characteristics.
Mechanism of Action
The mechanism of action of [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyclohexyl group may interact with hydrophobic regions of proteins or membranes, while the iodofuran moiety can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate: Similar structure but with a bromine atom instead of iodine.
[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-chlorofuran-2-yl)prop-2-enoate: Similar structure but with a chlorine atom instead of iodine.
[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-fluorofuran-2-yl)prop-2-enoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodofuran moiety in [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate imparts unique properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and polarizability can lead to stronger halogen bonding interactions and different reactivity patterns, making this compound particularly interesting for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-2-19(13-6-4-3-5-7-13)16(20)12-22-17(21)11-9-14-8-10-15(18)23-14/h8-11,13H,2-7,12H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBBFMVYWDXXTK-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)COC(=O)C=CC2=CC=C(O2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)COC(=O)/C=C/C2=CC=C(O2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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